molecular formula C20H21FN2O4S B2601517 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzenesulfonamide CAS No. 922048-87-1

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzenesulfonamide

Cat. No.: B2601517
CAS No.: 922048-87-1
M. Wt: 404.46
InChI Key: HTSCHKVZEKICMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C20H21FN2O4S and its molecular weight is 404.46. The purity is usually 95%.
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Scientific Research Applications

Organocatalytic Asymmetric Synthesis

A study by Bing Li, Ye Lin, and D. Du (2019) explores the organocatalytic asymmetric Mannich reaction of 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines, which results in the enantioselective construction of tetrasubstituted C‒F stereocenters. This process, catalyzed by bifunctional Cinchona alkaloid-derived thiourea catalyst, could accommodate a wide range of substrates with excellent yields, diastereo- and enantioselectivities. This method's potential application in medicinal chemistry is due to the importance of 3-fluorooxindoles and the dibenzo[b,f][1,4]oxazepane scaffolds as pharmacophores (Li, Lin, & Du, 2019).

Carbonic Anhydrase Inhibition

Research by A. Sapegin et al. (2018) on the synthesis of [1,4]oxazepine-based primary sulfonamides demonstrates their strong inhibition of therapeutically relevant human carbonic anhydrases. This study indicates the dual role of the primary sulfonamide functionality in enabling the [1,4]oxazepine ring construction and acting as an enzyme prosthetic zinc-binding group. These compounds represent a novel class of carbonic anhydrase inhibitors, showcasing the compound's application in enzyme inhibition and potential therapeutic uses (Sapegin et al., 2018).

Anticancer Agents

The synthesis and evaluation of aminothiazole-paeonol derivatives, including similar compounds, have been investigated for their anticancer potential. A study by Chia-Ying Tsai et al. (2016) highlights the high anticancer potential of these compounds against human gastric adenocarcinoma and colorectal adenocarcinoma cells. This research underlines the compound's relevance in developing new anticancer agents, particularly for treating gastrointestinal adenocarcinomas (Tsai et al., 2016).

Novel Synthesis Approaches

Efforts by A. Shaabani et al. (2010) and others have led to innovative synthetic methods for creating tetrahydrobenzo[b][1,4]oxazepine or malonamide derivatives. These studies demonstrate the versatility of the compound in facilitating novel synthesis approaches for producing structurally diverse and potentially bioactive molecules (Shaabani et al., 2010).

Mechanism of Action

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-2-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O4S/c1-4-11-23-16-10-9-14(12-17(16)27-13-20(2,3)19(23)24)22-28(25,26)18-8-6-5-7-15(18)21/h4-10,12,22H,1,11,13H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSCHKVZEKICMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3F)N(C1=O)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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